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Abstract
This technical guide provides an in-depth examination of the discovery, synthesis, and

pharmacological profile of 2-(8-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-

yl)ethanamine, commonly known as 2C-B-Fly. First synthesized and described in the mid-

1990s as a conformationally restricted analog of the psychedelic phenethylamine 2C-B, 2C-B-
Fly has been a subject of interest in medicinal chemistry and pharmacology for its potent

interactions with serotonin receptors. This document details the historical context of its

development, presents its receptor binding affinity and functional activity, outlines the

experimental protocols for its synthesis and pharmacological evaluation, and visualizes its

primary signaling pathway.

Introduction and Historical Context
The development of 2C-B-Fly is rooted in the structure-activity relationship (SAR) studies of

psychedelic phenethylamines, a field significantly advanced by the work of Alexander Shulgin.

The parent compound, 2C-B (4-bromo-2,5-dimethoxyphenethylamine), was first synthesized by

Shulgin in 1974.[2][3][4] In an effort to understand the optimal conformation for receptor

binding, researchers sought to create more rigid analogs of these flexible phenethylamine

molecules.
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2C-B-Fly was first formally described in the scientific literature in 1995 by a team at Purdue

University led by David E. Nichols, with Aaron Phillip Monte as a key contributor.[5][6] Their

work focused on creating dihydrobenzofuran analogs of hallucinogens to model the active

binding conformations of the methoxy groups present in compounds like 2C-B.[7] By cyclizing

the 2- and 5-position methoxy groups into dihydrofuran rings, they created a more

conformationally restricted molecule.[7][8] This structural constraint was hypothesized to

enhance binding affinity and potency at target receptors. Following its initial synthesis and

evaluation, 2C-B-Fly was also assessed by Alexander Shulgin.[6] It later appeared on the

designer drug market in the mid-2000s.[7]

Chemical and Pharmacological Profile
2C-B-Fly is classified as a psychedelic of the phenethylamine and benzodihydrodifuran

classes.[9] Its full chemical name is 2-(8-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-

yl)ethanamine.[6]

Receptor Binding and Functional Activity
2C-B-Fly is a potent agonist at several serotonin (5-HT) receptors, which are the primary

targets for classic psychedelic compounds.[6][10] Its psychedelic effects are believed to be

primarily mediated through its action as a partial agonist at the 5-HT2A receptor.[10][11] It also

demonstrates high affinity for the 5-HT2B and 5-HT2C receptors.[6][11] Unusually for a 2C-x

compound, it also shows significant affinity for the 5-HT1D receptor.[6] The table below

summarizes the available quantitative pharmacological data for 2C-B-Fly.
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Compound
Receptor/Assa
y

Ki (nM) EC50 (nM)
Emax (% of 5-
HT)

2C-B-Fly Human 5-HT2A 11[12] - -

5-HT2C (Gq/11) 0.36 >90%

5-HT2C (Gz) 2.9 >90%

5-HT2C (β-

arrestin1)
- 42%

5-HT2C (β-

arrestin2)
- 57%

For Comparison

2C-B Human 5-HT2A 8.6[12] - -

Note: A complete binding affinity profile for 2C-B-Fly across all relevant serotonin receptor

subtypes is not readily available in peer-reviewed literature. Data for 5-HT2C functional activity

is from a broad signaling study and presented to illustrate its potent and efficacious activation

of Gq-protein pathways at this receptor subtype.[13]

Experimental Protocols
Synthesis of 2C-B-Fly
The synthesis of 2C-B-Fly involves a multi-step process starting from the formation of the key

intermediate, the tetrahydrobenzodifuran core, followed by the addition of the ethylamine side

chain and subsequent bromination. The general procedure is based on the methods described

by Monte et al. (1996).[7][8]

Step 1: Synthesis of the Tetrahydrobenzo[1,2-b;4,5-b']difuran Core The synthesis begins with

commercially available 1,4-bis(2-hydroxyethoxy)-benzene, which is cyclized to form the

tetrahydrobenzo[1,2-b;4,5-b']difuran heterocyclic nucleus. This procedure is based on

previously published methods cited in the primary literature.[8]

Step 2: Formylation of the Core The tetrahydrobenzodifuran core is formylated to introduce an

aldehyde group at the 4-position, creating 4-formyl-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran.
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Step 3: Henry Condensation (Nitroaldol Reaction) The resulting aldehyde is reacted with

nitroethane in a Henry condensation reaction to yield the corresponding nitroalkene, 1-(2,3,6,7-

tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-nitropropene. Catalysts such as ammonium acetate

are typically used for this reaction.[14]

Step 4: Reduction of the Nitroalkene The nitroalkene is then reduced to the primary amine. A

powerful reducing agent, such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent

like tetrahydrofuran, is used to convert the nitro group to an amine, yielding 2C-H-Fly (2-

(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethanamine).[8]

Step 5: Aromatic Bromination The final step is the selective bromination of the aromatic ring at

the 8-position. This is achieved by reacting 2C-H-Fly with a brominating agent, such as

elemental bromine in acetic acid, to yield the final product, 2C-B-Fly.[5][8]

Workflow for the Synthesis of 2C-B-Fly
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A generalized workflow for the synthesis of 2C-B-Fly.

Radioligand Binding Assay for 5-HT2A Receptor Affinity
The binding affinity of 2C-B-Fly for the 5-HT2A receptor is determined using a competitive

radioligand binding assay. This protocol is a representative method based on standard

practices for this type of analysis.

1. Materials and Reagents:
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Receptor Source: Membrane homogenates from rat frontal cortex or from a cell line (e.g.,

CHO-K1 or HEK293) stably expressing the human 5-HT2A receptor.

Radioligand: [3H]ketanserin, a selective 5-HT2A receptor antagonist.

Test Compound: 2C-B-Fly hydrochloride.

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled 5-

HT2A antagonist (e.g., ketanserin or M100907).

Instrumentation: Filtration apparatus (e.g., Brandel or Millipore harvester), glass fiber filters

(e.g., GF/B or GF/C), and a liquid scintillation counter.

2. Membrane Preparation:

Tissue is homogenized in ice-cold lysis buffer.

The homogenate is centrifuged at low speed to remove nuclei and debris.

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell

membranes.

The membrane pellet is washed, resuspended in fresh buffer, and stored at -80 °C. Protein

concentration is determined using a standard assay (e.g., BCA).

3. Assay Procedure:

The assay is performed in a 96-well plate format.

To each well, the following are added in order: assay buffer, a fixed concentration of

[3H]ketanserin (typically near its Kd value), and varying concentrations of the unlabeled test

compound (2C-B-Fly).

Control wells are included for total binding (no competing ligand) and non-specific binding

(with a saturating concentration of a non-labeled antagonist).
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The receptor membrane preparation is added to initiate the binding reaction.

The plate is incubated (e.g., 60 minutes at 30-37 °C) to allow the binding to reach

equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters, which trap the

receptor-bound radioligand. Filters are washed multiple times with ice-cold buffer.

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.

Workflow for Radioligand Binding Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Reagents:
Membranes, Radioligand,
Test Compound (2C-B-Fly)

Incubate Reagents in
96-well plate

Rapid Filtration
to separate bound

from free radioligand

Equilibrium Reached

Wash Filters

Quantify Radioactivity
(Scintillation Counting)

Data Analysis:
Calculate IC50 and Ki

Click to download full resolution via product page

A typical workflow for a competitive radioligand binding assay.

Mechanism of Action and Signaling Pathways
The primary psychological effects of 2C-B-Fly are mediated by its agonist activity at the 5-

HT2A receptor, a G-protein coupled receptor (GPCR).[9] Activation of the 5-HT2A receptor

initiates a cascade of intracellular signaling events.

Canonical Gq/11 Pathway: Upon agonist binding, the 5-HT2A receptor couples to the Gq/11

protein. This activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and
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diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the

endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The

combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC). PKC,

in turn, phosphorylates a variety of downstream protein targets, including components of the

mitogen-activated protein kinase (MAPK) cascade, such as ERK, leading to changes in gene

expression and neuronal excitability. This pathway is strongly associated with the psychedelic

effects of 5-HT2A agonists.

Non-Canonical β-Arrestin Pathway: In addition to G-protein signaling, 5-HT2A receptors can

also signal through a G-protein-independent pathway involving β-arrestins. Following agonist-

induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin is

recruited to the receptor. This can lead to receptor desensitization and internalization,

effectively turning off the G-protein signal. However, β-arrestin can also act as a scaffold for

other signaling proteins, initiating a distinct wave of cellular responses, including the activation

of the ERK/MAPK pathway. The balance between Gq and β-arrestin pathway activation is a

key aspect of "functional selectivity" or "biased agonism," where different ligands can stabilize

distinct receptor conformations, preferentially activating one pathway over the other.

5-HT2A Receptor Signaling Cascade
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Signaling pathways activated by 2C-B-Fly at the 5-HT2A receptor.

Conclusion
2C-B-Fly represents a significant development in the rational design of psychedelic

compounds. Born from the systematic exploration of the structure-activity relationships of

phenethylamines, its creation by Monte and Nichols provided a valuable tool for probing the

conformational requirements of serotonin receptor activation. Its rigid structure, potent affinity

for 5-HT2 receptors, and subsequent evaluation have contributed to a deeper understanding of

serotonergic pharmacology. The detailed methodologies for its synthesis and in vitro evaluation

outlined in this guide serve as a foundation for further research into this and related

compounds, aiding in the ongoing exploration of their therapeutic potential and mechanisms of

action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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